2-Amino-3,4-dichlorobenzamide
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Overview
Description
2-Amino-3,4-dichlorobenzamide is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of benzamide, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with ammonia or an amine under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carboxylic acids to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different amino or hydroxyl derivatives.
Scientific Research Applications
2-Amino-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichlorobenzamide
Comparison: Compared to these similar compounds, 2-Amino-3,4-dichlorobenzamide is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2-amino-3,4-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H2,11,12) |
InChI Key |
MJILRXUGDOJIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)N)Cl)Cl |
Origin of Product |
United States |
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